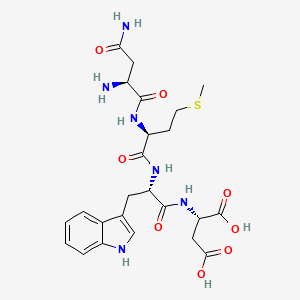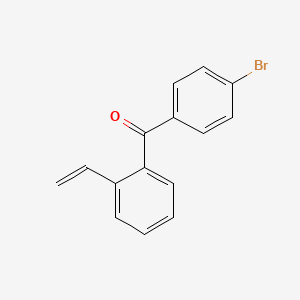
(4-Bromophenyl)(2-ethenylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(2-ethenylphenyl)methanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with an ethenyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-ethenylphenyl)methanone typically involves the condensation reaction of benzophenone derivatives. One common method is the reaction of (4-bromophenyl)phenylmethanone with an ethenyl-substituted benzene derivative in the presence of a catalyst such as zinc powder and titanium tetrachloride (TiCl4) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(2-ethenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(2-ethenylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(2-ethenylphenyl)methanone involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound generates reactive oxygen species (ROS) under light irradiation, leading to cell apoptosis and tumor ablation . The molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)phenylmethanone: A simpler derivative without the ethenyl group.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: A compound with aggregation-induced emission properties.
Uniqueness
(4-Bromophenyl)(2-ethenylphenyl)methanone is unique due to its combination of bromine and ethenyl substitutions, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS under light irradiation makes it particularly valuable in photodynamic therapy research.
Eigenschaften
CAS-Nummer |
918825-53-3 |
|---|---|
Molekularformel |
C15H11BrO |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2-ethenylphenyl)methanone |
InChI |
InChI=1S/C15H11BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h2-10H,1H2 |
InChI-Schlüssel |
HWDZUKHXEPFGMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


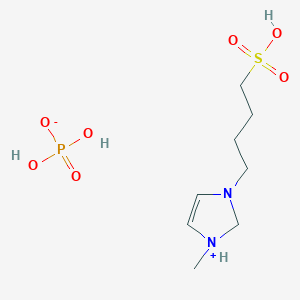
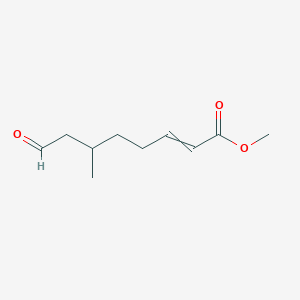
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
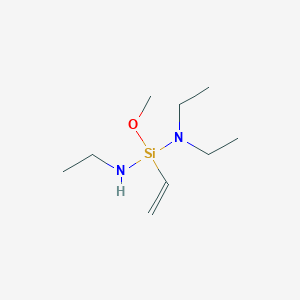

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
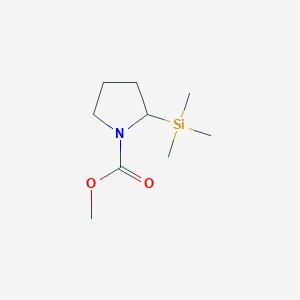
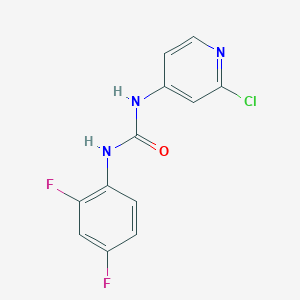
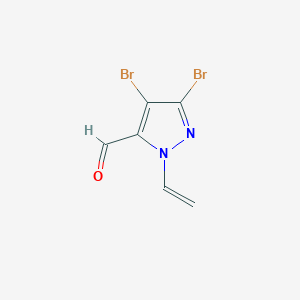
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
